molecular formula C6H12ClN3 B7952246 [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride

Cat. No.: B7952246
M. Wt: 161.63 g/mol
InChI Key: SVWUBLPSWLODRU-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride: is a chemical compound that features a pyrazole ring substituted with a methyl group at the 4-position and an ethylamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 4-methyl-1H-pyrazole.

  • Alkylation: : The 4-methyl-1H-pyrazole is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium carbonate. This step introduces the ethylamine group at the 2-position of the pyrazole ring.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

  • Substitution: : The ethylamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include 4-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Products include 2-(4-methyl-1,2-dihydro-1H-pyrazol-1-yl)ethylamine.

    Substitution: Products vary depending on the nucleophile used, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological effects. They are evaluated for their potential as therapeutic agents in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows it to be incorporated into various chemical processes, enhancing the efficiency and yield of desired products.

Mechanism of Action

The mechanism by which [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, as a ligand, it can bind to metal ions, forming complexes that inhibit or activate specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-(1-Methyl-1H-pyrazol-4-yl)ethyl]amine hydrochloride: Similar structure but with the methyl group at a different position.

    [2-(4-Chloro-1H-pyrazol-1-yl)ethyl]amine hydrochloride: Contains a chloro substituent instead of a methyl group.

    [2-(4-Methyl-1H-imidazol-1-yl)ethyl]amine hydrochloride: Features an imidazole ring instead of a pyrazole ring.

Uniqueness

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position of the pyrazole ring can affect its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWUBLPSWLODRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-60-2
Record name 1H-Pyrazole-1-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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